molecular formula C5H8F3NO3 B3094055 N-(2,3-dihydroxypropyl)-2,2,2-trifluoroacetamide CAS No. 125348-23-4

N-(2,3-dihydroxypropyl)-2,2,2-trifluoroacetamide

Cat. No. B3094055
Key on ui cas rn: 125348-23-4
M. Wt: 187.12 g/mol
InChI Key: BCNQROVQMOOXOQ-UHFFFAOYSA-N
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Patent
US07641914B2

Procedure details

15 g of 3-aminopropan-1,2-diol (164.6 mmol) were solubilized in 100 ml of tetrahydrofuran in a round-bottomed flask provided with a magnetic bar. The reaction mixture was then cooled to 0° C. on an ice bath and 21.5 ml of ethyl trifluoroacetate (181.1 mmol) were gradually added. The reaction mixture was stirred for 2 hours at room temperature. The crude reaction product was then evaporated to dryness. 29 g of a pure colorless oil were thus obtained (yield: 95%), that product was used without further purification.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
21.5 mL
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH:3]([OH:6])[CH2:4][OH:5].[F:7][C:8]([F:15])([F:14])[C:9](OCC)=[O:10]>O1CCCC1>[OH:6][CH:3]([CH2:4][OH:5])[CH2:2][NH:1][C:9](=[O:10])[C:8]([F:15])([F:14])[F:7]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
NCC(CO)O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
21.5 mL
Type
reactant
Smiles
FC(C(=O)OCC)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided with a magnetic bar
CUSTOM
Type
CUSTOM
Details
The crude reaction product
CUSTOM
Type
CUSTOM
Details
was then evaporated to dryness

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC(CNC(C(F)(F)F)=O)CO
Measurements
Type Value Analysis
AMOUNT: MASS 29 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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